4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid
Description
Properties
IUPAC Name |
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O5/c1-10(2)14(17)19-9-3-8-18-12-6-4-11(5-7-12)13(15)16/h4-7H,1,3,8-9H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKWGNTXMGLDWLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCOC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropyl 2-methylprop-2-enoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the ester linkage.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid undergoes various chemical reactions, including:
Esterification: Formation of esters with alcohols.
Hydrolysis: Breakdown of the ester linkage in the presence of acids or bases.
Substitution: Replacement of the propoxy group with other functional groups.
Common Reagents and Conditions
Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), and heat.
Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Esterification: Various esters depending on the alcohol used.
Hydrolysis: 4-hydroxybenzoic acid and 3-hydroxypropyl 2-methylprop-2-enoate.
Substitution: Compounds with different functional groups replacing the propoxy group.
Scientific Research Applications
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various biochemical processes.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Benzoic Acid Derivatives
Research Findings and Implications
- Antiviral Activity : Uracil-substituted benzoic acids () demonstrate the importance of heterocyclic groups in targeting viral proteases or polymerases . The target compound’s methacrylate group may hinder similar activity due to reduced hydrogen-bonding capacity.
- Metabolic Stability: Amino-substituted derivatives like DBBA () highlight the role of ionizable groups in improving pharmacokinetics, whereas ester-containing compounds may face hydrolysis in vivo.
- Polymerization Potential: The methacryloyloxy group in the target compound could enable its use in drug delivery systems, leveraging methacrylate’s controlled polymerization behavior compared to acrylates .
Biological Activity
4-[3-(2-methylprop-2-enoyloxy)propoxy]benzoic Acid, with the molecular formula C14H16O5, is an organic compound notable for its diverse biological activities. This compound features a benzoic acid structure linked to a propoxy group and a 2-methylprop-2-enoyloxy moiety, which contribute to its biochemical interactions and potential therapeutic applications.
The synthesis of this compound typically involves the esterification of 4-hydroxybenzoic acid with 3-chloropropyl 2-methylprop-2-enoate, utilizing potassium carbonate as a base in an aprotic solvent like dimethylformamide. The reaction is conducted under heat to facilitate ester formation. This method can be scaled for industrial production using automated reactors to ensure high yield and purity.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including proteins and enzymes. The compound can form hydrogen bonds and hydrophobic interactions, potentially altering the activity of these biomolecules. Current research is focused on elucidating the specific pathways and targets involved in its action.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, showing potential as a therapeutic agent in treating infections.
Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties. Its mechanism may involve the modulation of inflammatory pathways, although detailed mechanisms remain under investigation.
Biochemical Probes
Due to its ability to interact with biomolecules, this compound is being explored as a biochemical probe in research settings. Its unique structure allows for specific interactions that could be leveraged in studying various biological processes.
Table: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antimicrobial agent.
Future Directions
Further research is needed to fully characterize the biological activity of this compound. Investigations into its pharmacokinetics, toxicity, and long-term effects are essential for evaluating its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
